![molecular formula C8H11ClO B13961243 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 5628-74-0](/img/structure/B13961243.png)
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure This compound is part of the oxetane family, which is known for its four-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-oxatricyclo[321One common method involves the intramolecular cyclization of a suitable precursor, such as a 5-vinyl-1,3-cyclohexadiene, through a Diels-Alder reaction followed by cyclopropane ring opening . The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid like zinc bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethyl methyl ether, which is a known carcinogen .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Applications De Recherche Scientifique
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane can be compared with other oxetane derivatives and tricyclic compounds:
Propriétés
Numéro CAS |
5628-74-0 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
6-(chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C8H11ClO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2 |
Clé InChI |
HBEJVSJKHSPKGW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1CCl)C3C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



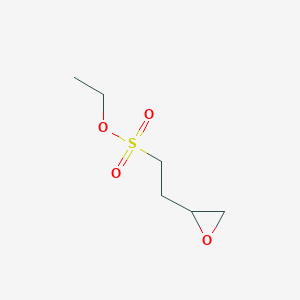

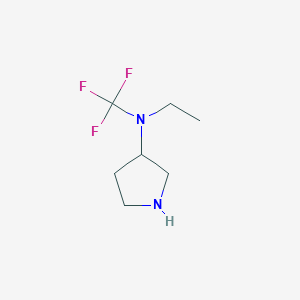
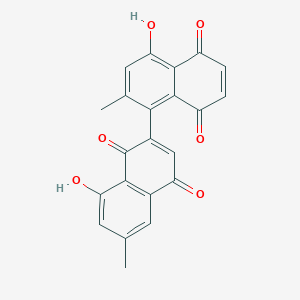
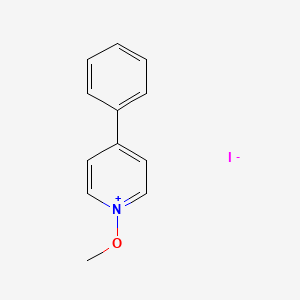

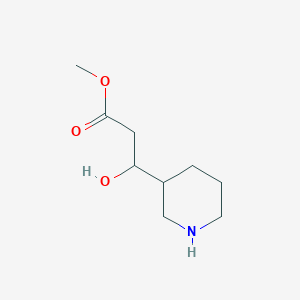
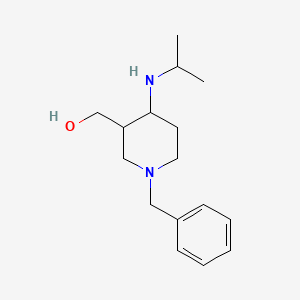

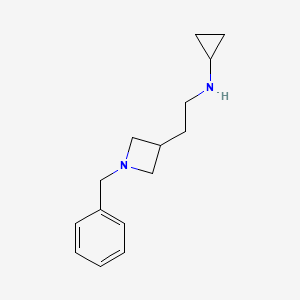
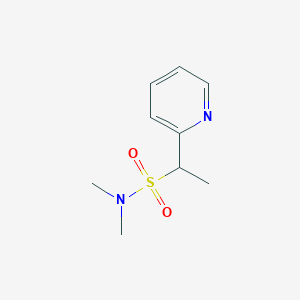
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

